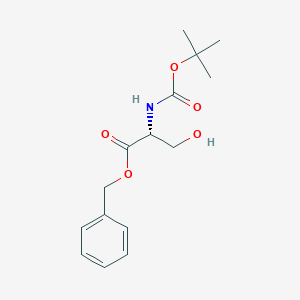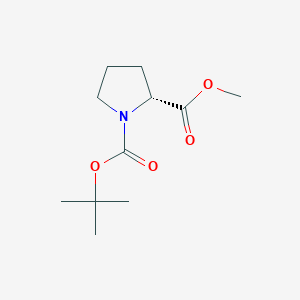
Boc-D-glu-ome
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Boc-D-glu-ome is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis.
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs.
Industry: It is used in the production of various biochemical reagents
Mecanismo De Acción
Target of Action
Boc-D-Glu-Ome, also known as (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid
Mode of Action
Amino acid derivatives like this compound have been known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c , suggesting that it may have stability concerns at higher temperatures.
Result of Action
As a glutamic acid derivative, it may have roles in protein synthesis and neurotransmission, given the functions of glutamic acid in these processes .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendations . Other factors such as pH and the presence of other biochemical substances may also influence its action and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-glu-ome typically involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 4-dimethylaminopyridine to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents like dimethylformamide and methanol, and the reaction is typically carried out at low temperatures to prevent decomposition of the product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-glu-ome undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid is commonly used for the removal of the tert-butoxycarbonyl group.
Major Products Formed
Hydrolysis: The major product is the corresponding carboxylic acid.
Deprotection: The major product is the free amino acid.
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-glu-ome: Another derivative of glutamic acid with similar protective groups.
Boc-D-asp-ome: A derivative of aspartic acid with a tert-butoxycarbonyl protective group.
Boc-L-asp-ome: A derivative of aspartic acid with a tert-butoxycarbonyl protective group.
Uniqueness
Boc-D-glu-ome is unique due to its specific stereochemistry and the presence of both a tert-butoxycarbonyl group and a methoxy ester group. This combination allows for selective reactions and makes it a valuable intermediate in peptide synthesis .
Propiedades
IUPAC Name |
(4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYAFKXUQMTLPL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427016 | |
| Record name | BOC-D-GLU-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55227-00-4 | |
| Record name | BOC-D-GLU-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-D-Glu-OMe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















